Cyclohexyl-amidophosphorsaeure-diaethylester
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Overview
Description
Cyclohexyl-amidophosphorsaeure-diaethylester, also known as diethyl cyclohexylaminophosphonate, is an organophosphorus compound with the molecular formula C₁₀H₂₂NO₃P. It is characterized by the presence of a cyclohexyl group attached to a phosphoramidate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-amidophosphorsaeure-diaethylester can be synthesized through the reaction of cyclohexylamine with diethyl phosphite. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as toluene or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-amidophosphorsaeure-diaethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidates.
Scientific Research Applications
Cyclohexyl-amidophosphorsaeure-diaethylester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of cyclohexyl-amidophosphorsaeure-diaethylester involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the phosphoramidate moiety can undergo hydrolysis to release active species that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of cyclohexyl-amidophosphorsaeure-diaethylester.
Cyclohexylamine: Another precursor used in the synthesis.
Diethyl cyclohexylphosphoramidate: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of a cyclohexyl group and a phosphoramidate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-5-4-7-12(9-11)15(19)18-17-10-13-6-2-3-8-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDOHBOXGGGPQ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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